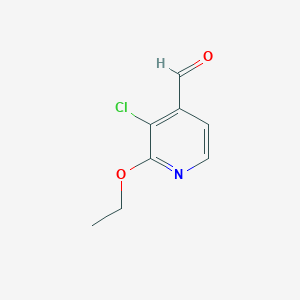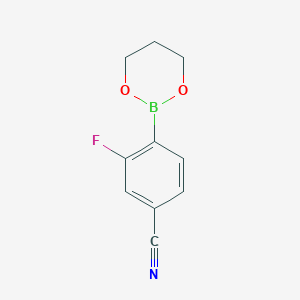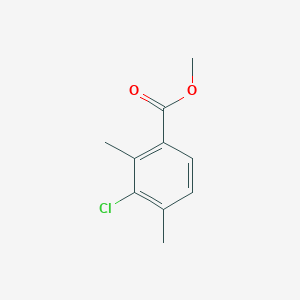
4-Bromo-2,3-difluorophenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“4-Bromo-2,3-difluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121515-07-7 . It has a molecular weight of 318.95 and its IUPAC name is 2-(4-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a solid at room temperature .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . and should be stored at a temperature of 2-8°C .作用機序
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in other molecules.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the boronic ester forms a complex with a palladium catalyst. The boronic ester then transfers its organic group to the palladium atom, replacing a halide group on the palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 4-Bromo-2,3-difluorophenylboronic acid pinacol ester, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction can be used to construct complex organic molecules, making it a valuable tool in the synthesis of pharmaceuticals and other biologically active compounds .
Pharmacokinetics
Boronic esters are generally known for their stability, which can influence their absorption, distribution, metabolism, and excretion . The stability of boronic esters also impacts their bioavailability, as they are resistant to metabolic degradation .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of hydrolysis of boronic pinacol esters . Additionally, the compound’s stability can be affected by exposure to air and moisture . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.
実験室実験の利点と制限
The main advantage of using 4-Br-2,3-DFPA-pinacol ester in laboratory experiments is its low cost and availability. It is also easy to use and can be stored at room temperature. The main limitation is that it is not very stable and can decompose under certain conditions.
将来の方向性
There are several potential future directions for the use of 4-Br-2,3-DFPA-pinacol ester. These include its use in the synthesis of new molecules, its use as a catalyst in organic synthesis, its use in the synthesis of polymers and copolymers materials, and its use as a reagent in biochemical and physiological studies. Additionally, further research could be done to investigate the biochemical and physiological effects of 4-Br-2,3-DFPA-pinacol ester.
合成法
4-Br-2,3-DFPA-pinacol ester can be synthesized by the reaction of 4-bromo-2,3-difluorophenylboronic acid with pinacol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-100 °C for 3-4 hours. The reaction is complete when the reaction mixture becomes colorless. The product is then purified by column chromatography and recrystallized from ethanol.
科学的研究の応用
4-Br-2,3-DFPA-pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a catalyst in the synthesis of complex molecules. In addition, 4-Br-2,3-DFPA-pinacol ester has been used in the synthesis of polymers and copolymers materials.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .
生化学分析
Biochemical Properties
It is known that pinacol boronic esters, a group to which this compound belongs, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . The Suzuki–Miyaura coupling is one of the most important applications of these compounds .
Molecular Mechanism
It is known that pinacol boronic esters can undergo catalytic protodeboronation, a process that involves a radical approach .
Temporal Effects in Laboratory Settings
It is known that pinacol boronic esters are usually bench stable , suggesting that this compound may also exhibit stability over time.
Metabolic Pathways
It is known that the boron moiety in pinacol boronic esters can be converted into a broad range of functional groups .
特性
IUPAC Name |
2-(4-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYARMQADFUSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














